

Application Notes: BODIPY-X-Alkyne for Fluorescence Microscopy

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Compound of Interest

Compound Name: **BODIPY-X-Alkyne**

Cat. No.: **B1147857**

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Introduction

BODIPY® (Boron-Dipyrromethene) dyes are a class of fluorescent probes renowned for their exceptional photophysical properties, including high fluorescence quantum yields, sharp excitation and emission peaks, and remarkable photostability.^{[1][2]} These characteristics make them invaluable tools for a wide range of biological imaging applications.^[3] The introduction of an alkyne functional group to the BODIPY core structure enables researchers to leverage the power of bioorthogonal "click chemistry."

Specifically, the alkyne group can react with an azide-modified biomolecule through a highly specific and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).^[4] This reaction allows for the precise covalent labeling of target molecules—such as proteins, lipids, or nucleic acids—that have been metabolically tagged with an azide precursor. This two-step labeling strategy provides excellent specificity for visualizing dynamic cellular processes like protein synthesis, glycan trafficking, and DNA replication in both live and fixed cells.^[5]

Physicochemical Properties of Common BODIPY-Alkyne Dyes

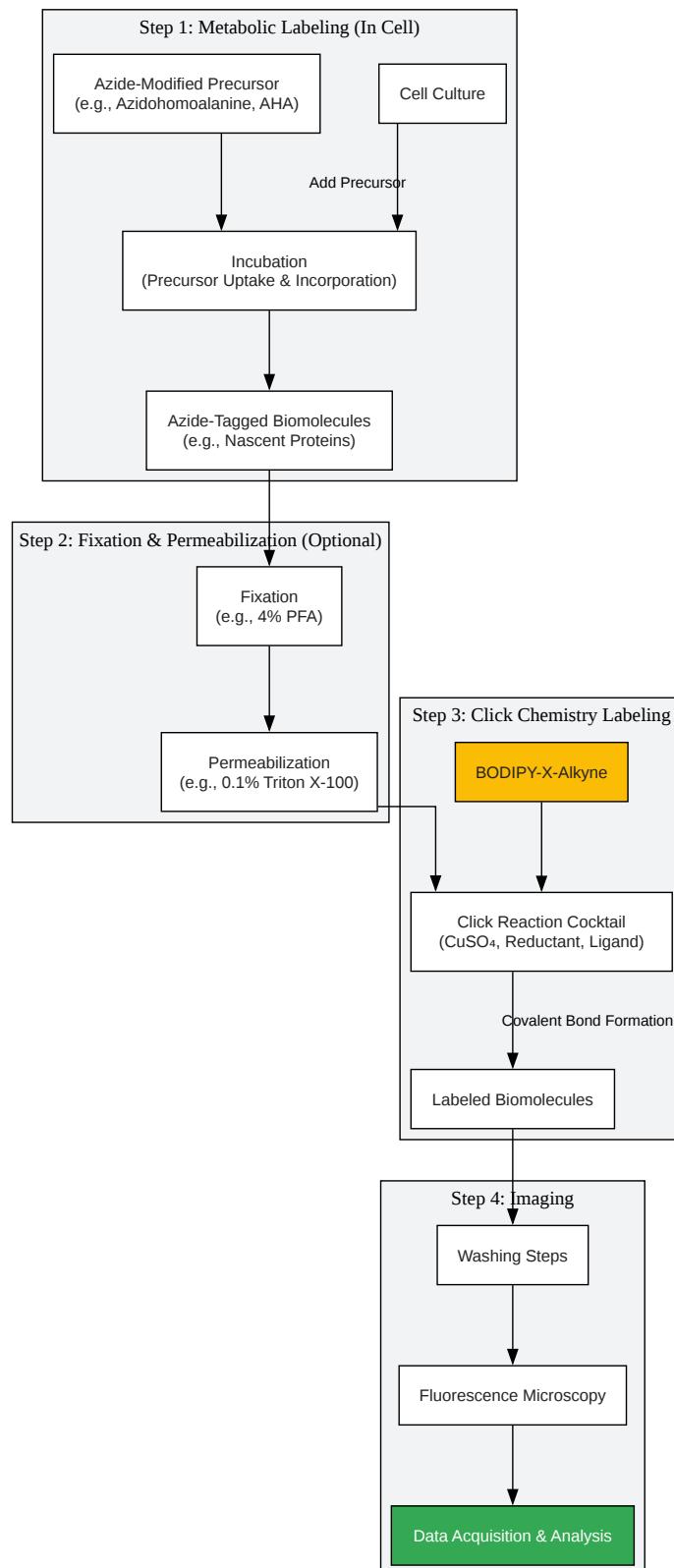
The "X" in **BODIPY-X-Alkyne** denotes the specific BODIPY fluorophore core, which determines its spectral properties. The choice of dye depends on the available excitation sources (lasers, LEDs) and the other fluorophores used in a multiplexing experiment.

Property	BODIPY® FL Alkyne	BODIPY® 581/591 Alkyne	BODIPY®-X-Alkyne (Generic)
Excitation Max (λ_{ex})	503 nm [6][7]	585 nm [8]	526 nm [9]
Emission Max (λ_{em})	512 nm [6][7]	594 nm [8]	540 nm [9]
Molecular Weight	329.15 g/mol [7][10]	429.27 g/mol [8]	N/A
Quantum Yield (Φ)	~0.9-1.0 (typical for BODIPY core) [2]	0.83 [8]	N/A
Extinction Coefficient (ϵ)	N/A	104,000 M ⁻¹ cm ⁻¹ [8]	N/A
Appearance	Orange Solid [10]	Dark Solid [8]	N/A
Solubility	Good in organic solvents (DMSO, DMF) [10]	Good in DMSO, DMF, DCM [8]	N/A

Visualized Workflows and Mechanisms

Experimental Workflow

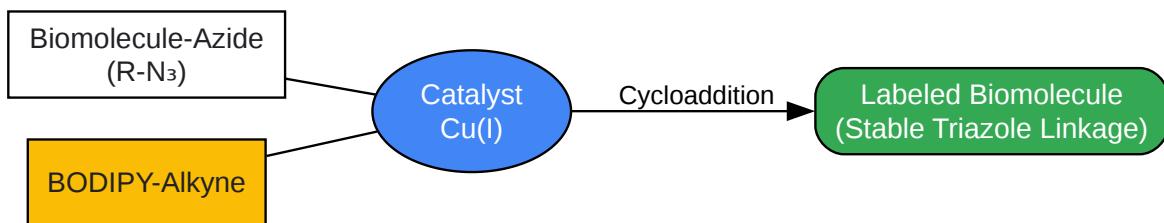
The general workflow involves two main stages: metabolic incorporation of an azide-modified precursor into target biomolecules within the cell, followed by the specific chemical ligation of the BODIPY-Alkyne probe via click chemistry.

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General experimental workflow for BODIPY-Alkyne labeling.

CuAAC Reaction Mechanism

The core of the labeling technique is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.

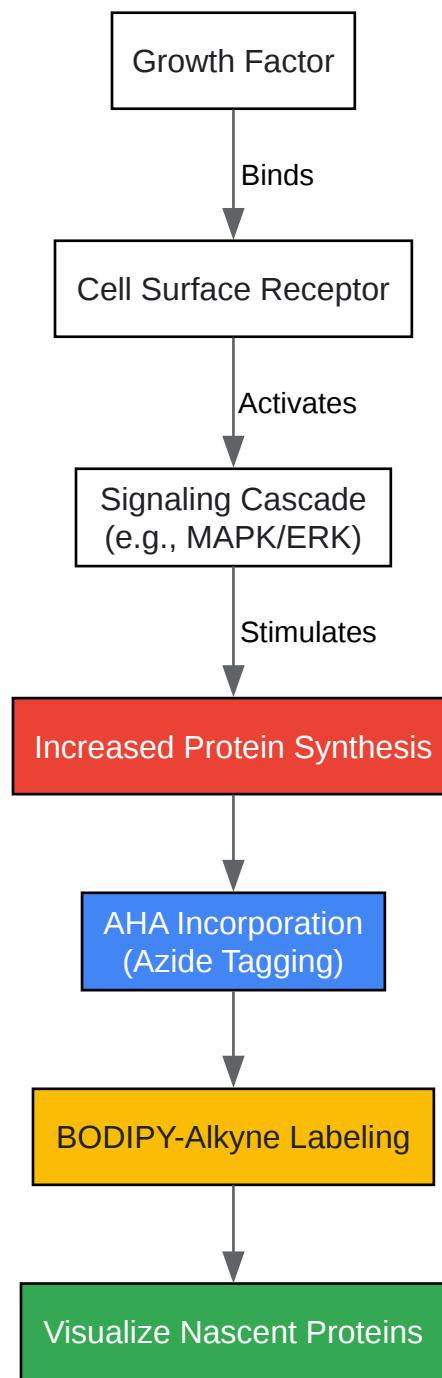


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The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application in Studying Protein Synthesis

This method can be used to visualize newly synthesized proteins in response to cellular signaling, such as growth factor stimulation.



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Pathway for visualizing nascent protein synthesis.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA)

This protocol describes the incorporation of the azide-containing methionine analog, azidohomoalanine (AHA), into newly synthesized proteins.

- Cell Culture: Plate cells on glass coverslips or imaging dishes to the desired confluence. Allow cells to adhere overnight.
- Methionine Depletion (Optional but Recommended): To increase AHA incorporation, aspirate the growth medium and wash the cells once with pre-warmed PBS. Add methionine-free medium and incubate for 30-60 minutes at 37°C.
- AHA Labeling: Prepare a working solution of AHA in the methionine-free medium (final concentration typically 25-50 μ M). Replace the depletion medium with the AHA-containing medium.
- Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C. The incubation time depends on the protein synthesis rates of the cell type and the specific biological question.
- Washing: After incubation, aspirate the AHA medium and wash the cells three times with PBS to remove any unincorporated AHA. The cells are now ready for fixation and click labeling.

Protocol 2: Click Chemistry Labeling in Fixed Cells (CuAAC)

This protocol is for labeling azide-tagged biomolecules in cells that have been fixed and permeabilized.

Reagents Required:

- Fixative: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.5% Triton™ X-100 in PBS
- Wash Buffer: PBS with 3% BSA
- Click Reaction Cocktail (prepare fresh):
 - **BODIPY-X-Alkyne** (e.g., 1-10 μ M final concentration)

- Copper(II) Sulfate (CuSO₄) (e.g., 1-2 mM final concentration)
- Reducing Agent: Sodium Ascorbate (e.g., 10-20 mM final concentration, from a fresh 100 mM stock in water)
- Copper-chelating Ligand (optional but recommended to improve efficiency and reduce background): THPTA or TBTA.

Procedure:

- Fixation: After metabolic labeling (Protocol 1), fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[11]
- Washing: Wash the cells twice with PBS.
- Permeabilization: Add 0.1% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature.[12] Note: Permeabilization conditions may need optimization.
- Washing: Wash the cells twice with PBS containing 3% BSA.
- Click Reaction: Prepare the click reaction cocktail immediately before use. Add the components sequentially to PBS and mix gently: first the BODIPY-Alkyne, then CuSO₄, and finally the sodium ascorbate to initiate the reaction.[13]
- Labeling: Aspirate the wash buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Aspirate the reaction cocktail and wash the cells three to five times with PBS + 3% BSA.
- Counterstaining (Optional): If desired, counterstain nuclei with a dye like DAPI.
- Imaging: Mount the coverslip on a slide with an appropriate mounting medium. The sample is now ready for imaging via fluorescence microscopy.

Protocol 3: Fluorescence Microscopy and Imaging

- Microscope Setup: Use a fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for the chosen BODIPY dye.
 - For BODIPY FL: Use a standard FITC or GFP filter set (e.g., Ex: 488 nm, Em: 500-550 nm).[6]
 - For BODIPY 581/591: Use a standard Texas Red® or ROX filter set (e.g., Ex: 561 nm, Em: 580-640 nm).[14][15]
- Image Acquisition: Set the exposure time or laser power to achieve a good signal-to-noise ratio while minimizing photobleaching. Acquire images for all channels if performing a multicolor experiment.
- Data Analysis: Use image analysis software to quantify fluorescence intensity, colocalization, or perform other relevant measurements.

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